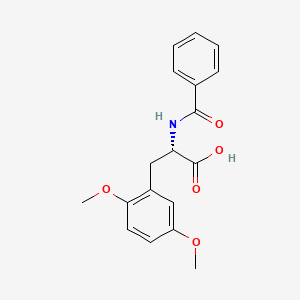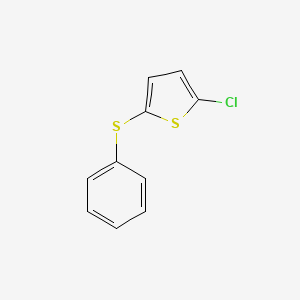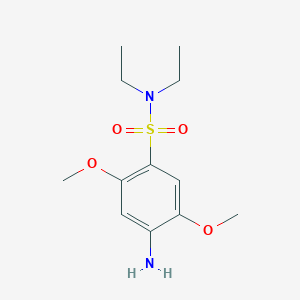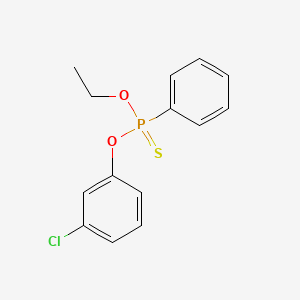
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphonothioate group, making it a potent inhibitor of certain enzymes in pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 3-chlorophenol . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioate group to a phosphate group.
Reduction: Reduction reactions can modify the phenyl rings or the phosphonothioate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield O-(3-Chlorophenyl) O-ethyl phenylphosphate, while substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Researchers use it to investigate the effects of enzyme inhibition on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is utilized in the formulation of insecticidal products for agricultural use.
Mechanism of Action
The mechanism of action of O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in pests . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the pest. The molecular target is the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-(3-Chlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct reactivity and biological activity compared to similar compounds. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
Properties
CAS No. |
57856-19-6 |
|---|---|
Molecular Formula |
C14H14ClO2PS |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(3-chlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14ClO2PS/c1-2-16-18(19,14-9-4-3-5-10-14)17-13-8-6-7-12(15)11-13/h3-11H,2H2,1H3 |
InChI Key |
MLAHLJCEKZHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


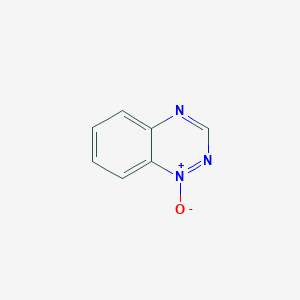
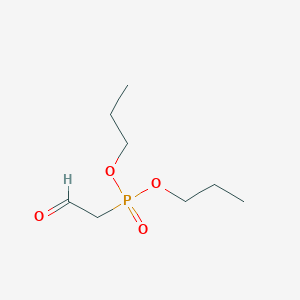
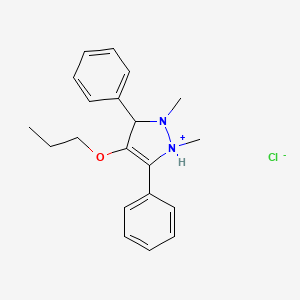
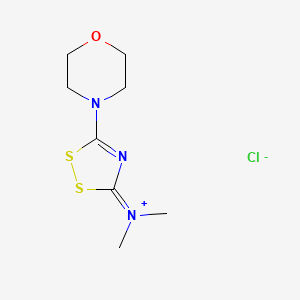
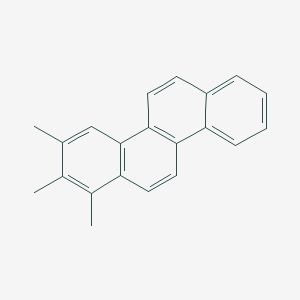
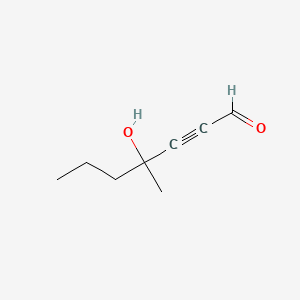
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
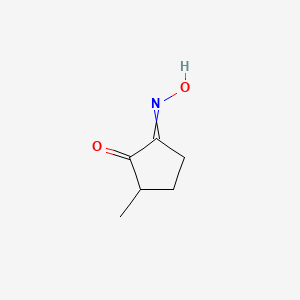
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
